Afatinib Afatinib Afatinib is a quinazoline compound having a 3-chloro-4-fluoroanilino group at the 4-position, a 4-dimethylamino-trans-but-2-enamido group at the 6-position, and an (S)-tetrahydrofuran-3-yloxy group at the 7-position. Used (as its dimaleate salt) for the first-line treatment of patients with metastatic non-small cell lung cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinazolines, a member of furans, an organofluorine compound, an enamide, an aromatic ether, a tertiary amino compound, a member of monochlorobenzenes and a secondary carboxamide.
Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor in the form of a dimaleate salt available as Boehringer Ingelheim's brand name Gilotrif. For oral use, afatinib tablets are a first-line (initial) treatment for patients with metastatic non-small cell lung cancer (NSCLC) with common epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. Gilotrif (afatinib) is the first FDA-approved oncology product from Boehringer Ingelheim.
Afatinib is a Kinase Inhibitor. The mechanism of action of afatinib is as a Protein Kinase Inhibitor.
Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib Dimaleate (has salt form).
Brand Name: Vulcanchem
CAS No.: 439081-18-2
VCID: VC20744214
InChI: InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
SMILES: CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol

Afatinib

CAS No.: 439081-18-2

VCID: VC20744214

Molecular Formula: C24H25ClFN5O3

Molecular Weight: 485.9 g/mol

* For research use only. Not for human or veterinary use.

Afatinib - 439081-18-2

Description

Mechanism of Action

Afatinib works by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptors (EGFR), including EGFR mutations such as L858R and T790M. This binding inhibits receptor phosphorylation, leading to reduced cell proliferation and survival in cancer cells.

Targeted Receptors

Receptor TypeMutations Targeted
Epidermal Growth Factor Receptor (EGFR)L858R, T790M, Exon 19 deletions
Human Epidermal Growth Factor Receptor 2 (HER2)Overexpression in certain cancers

Clinical Applications

Afatinib is primarily indicated for the treatment of advanced or metastatic non-small cell lung cancer with specific EGFR mutations. It has been approved for use in various countries and is often prescribed as a first-line treatment.

Approved Indications

IndicationApproval YearRegulatory Body
Advanced Non-Small Cell Lung Cancer (EGFR mutation-positive)2013U.S. Food and Drug Administration

Efficacy and Research Findings

Numerous clinical trials have evaluated the efficacy of Afatinib compared to other treatments for non-small cell lung cancer.

Survival Rates

The use of Afatinib has been associated with improved survival rates in patients with EGFR mutation-positive non-small cell lung cancer:

Side Effects and Management

While Afatinib is effective, it also comes with potential side effects that need to be managed carefully.

Common Side Effects

Side EffectIncidence Rate (%)
Diarrhea~60
Rash~50
Stomatitis~30
Nausea~25

Management Strategies

  • Diarrhea: Patients are advised to maintain hydration and may require loperamide for symptomatic relief.

  • Rash: Topical corticosteroids or oral antibiotics may be prescribed to manage skin reactions.

Ongoing Research and Future Directions

Research continues into the potential applications of Afatinib beyond non-small cell lung cancer, including studies on its effectiveness against other solid tumors with similar mutations.

Clinical Trials in Progress

Several ongoing clinical trials are exploring the use of Afatinib in combination therapies and its effectiveness against other cancers:

  • Combination with Chemotherapy: Evaluating enhanced efficacy when combined with traditional chemotherapy agents.

  • Other Tumor Types: Investigating its role in breast cancer and head and neck cancers that express EGFR.

CAS No. 439081-18-2
Product Name Afatinib
Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Standard InChI InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Standard InChIKey ULXXDDBFHOBEHA-CWDCEQMOSA-N
Isomeric SMILES CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Canonical SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Appearance Assay:≥95%A crystalline solid
Synonyms (2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif
Reference Array
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019
PubChem Compound 10184653
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator